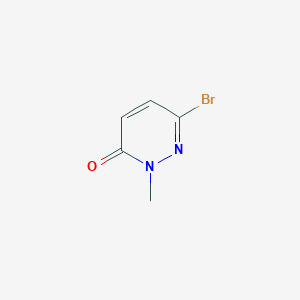

6-Bromo-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZJDTWUSLHWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556173 | |

| Record name | 6-Bromo-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-25-4 | |

| Record name | 6-Bromo-2-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-bromo-2-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the core pyridazinone ring system, followed by N-methylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Synthesis of the Key Intermediate: 6-Bromopyridazin-3(2H)-one: This stage focuses on constructing the pyridazinone ring with the desired bromine substituent at the 6-position. A practical approach begins with readily available starting materials, maleic anhydride and hydrazine, to form maleic hydrazide, which is then halogenated.

-

N-Methylation of 6-Bromopyridazin-3(2H)-one: The final step involves the selective methylation of the nitrogen atom at the 2-position of the pyridazinone ring to yield the target compound.

This pathway is illustrated in the following diagram:

An In-depth Technical Guide to 6-Bromo-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 6-Bromo-2-methylpyridazin-3(2H)-one. While experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides context based on the known characteristics of the broader pyridazinone class of compounds. Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and data from suppliers, the following information has been compiled. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₅H₅BrN₂O | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Molecular Weight | 189.01 g/mol | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Melting Point | Not available | Data not found in public literature. |

| Boiling Point | Not available | Data not found in public literature. |

| Solubility | Not available | Experimental solubility data in water or common organic solvents is not available. |

| pKa | Not available | Predicted values would require specialized software; no experimental data found. |

| LogP | Not available | Predicted values would require specialized software; no experimental data found. |

Synthesis and Experimental Protocols

General Synthetic Pathway for Pyridazinones

The synthesis of the pyridazinone core typically proceeds through the reaction of a γ-ketoacid with hydrazine or a substituted hydrazine. For 6-substituted-3(2H)-pyridazinones, the corresponding substituted γ-ketoacid is the key starting material.

DOT Script for General Pyridazinone Synthesis

Caption: General reaction scheme for the synthesis of pyridazinone derivatives.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the following conceptual steps:

-

Preparation of a 5-bromo-4-oxopentanoic acid derivative: This key intermediate is not commercially common and would likely need to be synthesized.

-

Cyclocondensation with methylhydrazine: The resulting γ-ketoacid would then be reacted with methylhydrazine to form the desired N-methylated pyridazinone ring.

DOT Script for Proposed Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyridazin-3(2H)-one have been reported to exhibit a wide range of pharmacological effects, including:

-

Cardiovascular effects: Some pyridazinones act as vasodilators and have been investigated for the treatment of hypertension.

-

Anti-inflammatory and Analgesic properties: Certain derivatives have shown potential as anti-inflammatory and pain-relieving agents.

-

Anticancer activity: The pyridazinone core has been incorporated into molecules designed to target various cancer-related signaling pathways.

-

Antimicrobial properties: Some compounds containing the pyridazinone nucleus have demonstrated activity against bacteria and fungi.

Given the broad spectrum of activity of the pyridazinone class, it is plausible that this compound could be a valuable building block or a lead compound for the development of new therapeutic agents. Further research and biological screening are necessary to elucidate its specific pharmacological profile.

DOT Script for Potential Biological Relevance

Caption: Logical relationships for potential biological evaluation.

Conclusion

This compound is a heterocyclic compound belonging to the pharmacologically significant pyridazinone family. While its specific physicochemical properties and biological activities are not yet well-documented in public sources, its structural features suggest potential for further investigation in drug discovery and development. This guide summarizes the currently available information and provides a framework for future research, including potential synthetic strategies and areas for biological evaluation. Experimental determination of its properties and a thorough investigation of its pharmacological profile are warranted to fully understand the potential of this compound.

References

Spectroscopic Data of 6-Bromo-2-methylpyridazin-3(2H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Bromo-2-methylpyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to the limited availability of specific experimental data in publicly accessible databases and literature, this guide presents predicted spectroscopic values and general experimental protocols based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Compound Information

Compound Name: this compound Molecular Formula: C₅H₅BrN₂O Molecular Weight: 189.01 g/mol CAS Number: 1123169-25-4[1][2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for closely related pyridazinone derivatives and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | d | 1H | H-4 |

| ~ 6.9 - 7.1 | d | 1H | H-5 |

| ~ 3.7 | s | 3H | N-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data in CDCl₃ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C=O (C-3) |

| ~ 140 - 145 | C-Br (C-6) |

| ~ 130 - 135 | C-4 |

| ~ 125 - 130 | C-5 |

| ~ 35 - 40 | N-CH₃ |

IR (Infrared) Spectroscopy

Predicted major IR absorption bands (solid phase, KBr pellet).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1660 - 1680 | Strong | C=O stretching (amide) |

| ~ 1580 - 1620 | Medium | C=C stretching (aromatic ring) |

| ~ 1200 - 1300 | Medium | C-N stretching |

| ~ 600 - 700 | Medium-Strong | C-Br stretching |

MS (Mass Spectrometry)

Predicted fragmentation pattern in Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity | Assignment |

| 188/190 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 159/161 | Medium | [M - CHO]⁺ |

| 108/110 | Medium | [M - CO - N₂]⁺ |

| 79/81 | Medium | [Br]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

For ¹H NMR, standard acquisition parameters are used.

-

For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the mixture is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method for generating ions, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structural features and expected spectroscopic signals.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Correlation between the structural features of this compound and its predicted spectroscopic signals.

References

Crystal Structure of 6-Bromo-2-methylpyridazin-3(2H)-one: A Technical Overview

Abstract: This technical guide provides a comprehensive overview of the structural and physicochemical properties of 6-Bromo-2-methylpyridazin-3(2H)-one. While a definitive public crystal structure for this specific compound is not available in crystallographic databases as of the date of this publication, this document outlines the known properties, a plausible synthetic route, and a standard experimental protocol for its single-crystal X-ray diffraction analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the pyridazinone scaffold.

Introduction

Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyridazinone core is considered a "privileged structure," capable of interacting with various biological targets, leading to activities such as cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2] The title compound, this compound, incorporates a bromine atom and a methyl group, which are expected to modulate its physicochemical properties and biological activity.

A definitive crystal structure analysis provides crucial information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which is invaluable for structure-activity relationship (SAR) studies and rational drug design. Although the crystal structure for this compound has not been publicly reported, this guide provides essential information for its synthesis and structural characterization.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, based on data from chemical suppliers.

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| CAS Number | 1123169-25-4 |

| Appearance | Solid |

| InChI | 1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 |

| InChI Key | KDZJDTWUSLHWQN-UHFFFAOYSA-N |

| SMILES | O=C1N(C)N=C(Br)C=C1 |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the formation of the pyridazinone core followed by N-methylation. A general approach adapted from the synthesis of similar pyridazinone derivatives is presented below.[2][3]

Step 1: Synthesis of 6-Bromopyridazin-3(2H)-one

-

Reaction Setup: To a solution of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) in water, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-5 °C).

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours to facilitate cyclization and the formation of the pyridazinone ring.

-

Work-up: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 6-chloropyridazin-3(2H)-one.

-

Halogen Exchange: Treat the 6-chloropyridazin-3(2H)-one with a brominating agent such as hydrobromic acid in the presence of a suitable solvent and heat to reflux to substitute the chlorine atom with bromine.

-

Isolation: After completion of the reaction (monitored by TLC), cool the mixture, and isolate the crude 6-Bromopyridazin-3(2H)-one by filtration. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: N-Methylation to Yield this compound

-

Reaction Setup: Suspend 6-Bromopyridazin-3(2H)-one in a suitable anhydrous solvent such as acetonitrile or DMF in a round-bottom flask.

-

Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension and stir at room temperature for a short period to deprotonate the nitrogen atom.

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Proposed Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a standard, hypothetical protocol for the determination of the crystal structure of this compound.

-

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[4]

-

Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Screen various solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane) to find optimal crystallization conditions.

-

-

Data Collection:

-

Select a high-quality single crystal and mount it on a goniometer head.[5]

-

Place the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).[6][7]

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4]

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Determine the unit cell parameters and the crystal system.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refinement should result in low residual factors (R1, wR2) and a good-of-fit (GooF) value close to 1.

-

-

Structure Validation and Analysis:

-

Validate the final structure using software such as PLATON or CheckCIF to identify any potential issues.

-

Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.

-

Investigate intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking to understand the crystal packing.

-

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound with standard atom numbering.

Caption: Molecular structure of this compound.

Experimental Workflow

The logical workflow for the synthesis and structural characterization of this compound is depicted below.

Caption: Workflow for synthesis and structural analysis.

Conclusion

While the definitive crystal structure of this compound is not currently in the public domain, this guide provides the foundational information necessary for its synthesis and detailed structural elucidation. The proposed synthetic and crystallographic protocols are based on established methodologies for similar heterocyclic compounds. The determination of its three-dimensional structure would be a valuable contribution to the field, enabling a deeper understanding of the structure-property relationships within this important class of molecules and aiding in the development of novel therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 7. books.rsc.org [books.rsc.org]

Novel Pyridazinone Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the latest research on novel pyridazinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and herbicidal properties. The information is presented to facilitate further research and development in this promising area.

Anticancer Activity

Novel pyridazinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. A major target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified through several metrics, including GI50 (50% Growth Inhibition), IC50 (50% Inhibitory Concentration), and percentage growth inhibition.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 10l | A549/ATCC (NSCLC) | GI50 | 1.66 µM | [1] |

| 17a | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% | [1] |

| 8f | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% | [1] |

| 5c | MGC-803 (Gastric) | Inhibition Ratio @ 10 µM | 86.7% | [2] |

| 5j | MGC-803 (Gastric) | Inhibition Ratio @ 10 µM | 86.4% | [2] |

| 5m | MGC-803 (Gastric) | Inhibition Ratio @ 10 µM | 86.9% | [2] |

| 5n | MGC-803 (Gastric) | Inhibition Ratio @ 10 µM | 86.3% | [2] |

| 5k | Bcap-37 (Breast) | Inhibition Ratio @ 10 µM | 83.6% | [2] |

| 5n | Bcap-37 (Breast) | Inhibition Ratio @ 10 µM | 92.3% | [2] |

| Compound 43 | Panc-1 (Pancreatic) | IC50 | 2.9 µM | [3] |

| Compound 43 | Paca-2 (Pancreatic) | IC50 | 2.2 µM | [3] |

Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway: Many pyridazinone derivatives exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways like the PLCγ-PKC-Raf-MEK-MAPK cascade, which ultimately promotes endothelial cell proliferation.[4][5][6]

Apoptosis Induction Pathway: Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 10l upregulates the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This shifts the cellular balance towards programmed cell death.

Experimental Protocols

VEGFR-2 Inhibition Assay (ELISA-based):

-

Coating: Coat a 96-well plate with recombinant human VEGFR-2 and incubate overnight at 4°C.

-

Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Addition: Add serial dilutions of the pyridazinone derivatives and a standard inhibitor (e.g., Sorafenib) to the wells.

-

Ligand Addition: Add biotinylated VEGF to the wells and incubate for 2 hours at room temperature.

-

Detection: Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

MTT Assay for Cytotoxicity:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

Several novel pyridazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 10h | Staphylococcus aureus | 16 | [1] |

| 8g | Candida albicans | 16 | [1] |

| 7 | S. aureus (MRSA) | 7.8 µM | [4] |

| 13 | Acinetobacter baumannii | 3.74 µM | [4] |

| 13 | Pseudomonas aeruginosa | 7.48 µM | [4] |

| 3 | S. aureus (MRSA) | 4.52 µM | [4] |

| 11 | Klebsiella pneumoniae | 2 | [7] |

| 20 | Klebsiella pneumoniae | 2 | [7] |

| 22 | Klebsiella pneumoniae | 2 | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the pyridazinone derivatives in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated for their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents. Some derivatives have shown potent activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyridazinone derivatives or a standard drug (e.g., indomethacin) orally or intraperitoneally to the rats.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Cardiovascular Activity

Certain pyridazinone derivatives exhibit cardiovascular effects, notably as inhibitors of phosphodiesterase-III (PDE-III), an enzyme involved in the regulation of cardiac contractility and vascular tone.

Mechanism of Action: PDE-III Inhibition

PDE-III is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, pyridazinone derivatives increase intracellular cAMP levels, leading to a positive inotropic effect (increased heart muscle contractility) and vasodilation. This dual action makes them potential therapeutic agents for heart failure.[3]

Herbicidal Activity

Novel pyridazinone derivatives have been synthesized and evaluated for their herbicidal properties. A key target for these compounds is the enzyme protoporphyrinogen oxidase (PPO).

Mechanism of Action: PPO Inhibition

PPO is an enzyme in the chlorophyll biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species that cause lipid peroxidation and membrane damage, leading to rapid cell death in plants.[8][9]

This technical guide summarizes the significant biological activities of novel pyridazinone derivatives, providing a foundation for further exploration. The diverse pharmacological profiles of these compounds underscore their potential for the development of new therapeutic and agrochemical agents.

References

- 1. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review - Europub [europub.co.uk]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Bromo-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanisms of action for the novel compound 6-Bromo-2-methylpyridazin-3(2H)-one. While direct studies on this specific molecule are limited, this document synthesizes the extensive research conducted on the broader class of pyridazinone derivatives to infer its likely biological activities and signaling pathway interactions. The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets, leading to significant pharmacological effects.[1] This guide will delve into the primary mechanisms associated with pyridazinone derivatives, including anti-inflammatory, anticancer, and neuroprotective activities, supported by detailed experimental protocols and data presented for clear comparison.

Introduction

Pyridazinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery and development.[1][2] Their versatile structure allows for a wide spectrum of biological activities, making them promising candidates for therapeutic development in oncology, inflammation, cardiovascular diseases, and neurology.[2][3][4] This guide focuses on the potential mechanisms of action of this compound by examining the well-established biological targets of the pyridazinone core. The primary hypothesized mechanisms include the inhibition of phosphodiesterase 4 (PDE4), cyclooxygenase (COX) enzymes, and monoamine oxidase (MAO), as well as agonism of formyl peptide receptors (FPRs).

Potential Mechanisms of Action and Signaling Pathways

Anti-inflammatory Activity via Phosphodiesterase 4 (PDE4) Inhibition

A significant body of research points to pyridazinone derivatives as potent inhibitors of phosphodiesterase 4 (PDE4).[5] PDE4 is a key enzyme that controls the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory signaling.[5] By inhibiting PDE4, pyridazinone compounds can increase intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines and chemokines.[5]

Signaling Pathway: PDE4 Inhibition

Caption: PDE4 Inhibition Pathway by this compound.

Anti-inflammatory and Analgesic Effects via Cyclooxygenase (COX) Inhibition

Pyridazinone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7] COX enzymes are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[2]

Signaling Pathway: COX Inhibition

Caption: Selective COX-2 Inhibition by this compound.

Neuroprotective Potential via Monoamine Oxidase-B (MAO-B) Inhibition

Certain pyridazinone derivatives have been shown to be potent and selective inhibitors of monoamine oxidase-B (MAO-B).[8][9] MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine.[8] Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy in the management of neurodegenerative diseases such as Parkinson's disease.[8]

Logical Relationship: MAO-B Inhibition

Caption: MAO-B Inhibition and its Neuroprotective Consequences.

Quantitative Data for Pyridazinone Derivatives

The following tables summarize the in vitro activity of various pyridazinone compounds across different biological assays, providing a comparative perspective on their efficacy.

Table 1: Anticancer Activity (Cytotoxicity) of Pyridazinone Derivatives [10]

| Compound/Derivative | Cell Line | Assay | IC50 (µM) |

| Pyridazinone Derivative 5b | P815 (murine mastocytoma) | Not Specified | 0.40 µg/mL |

| Pyridazinone Derivative 4 | MCF-7 (breast cancer) | Not Specified | Best Activity |

| Pyridazinone Derivative 8 | MCF-7 (breast cancer) | Not Specified | Best Activity |

| Pyridazinone Derivative 5 | HePG2 (liver cancer) | Not Specified | Best Activity |

| Pyridazinone Derivative 13a | HePG2 (liver cancer) | Not Specified | Best Activity |

| Pyridazinone Derivative 10 | HCT (colon cancer) | Not Specified | Best Activity |

| Pyrrolo[1,2-b]pyridazine 5a | LoVo (colon cancer) | MTS Assay | Highest Activity |

| Pyrrolo[1,2-b]pyridazine 2c | LoVo (colon cancer) | MTS Assay | Highest Activity |

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives (COX Inhibition) [6][7]

| Compound | Target | IC50 (µM) |

| Compound 3d | COX-2 | 0.425 |

| Compound 3e | COX-2 | 0.519 |

| Compound 4e | COX-2 | 0.356 |

| Celecoxib (Reference) | COX-2 | Not Specified |

| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) | COX-2 | 0.19 |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | COX-2 | 0.11 |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | COX-2 | 0.24 |

Table 3: PDE4B Inhibitory Activity of Pyridazinone Derivatives [5]

| Compound | Inhibition of PDE4B at 20 µM (%) | IC50 (nM) |

| 4ba | 64 | 251 ± 18 |

| Roflumilast (Reference) | 75 | Not Specified |

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is based on the Cayman's COX Colorimetric Inhibitor Screening Assay Kit.[11]

-

Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. Test compounds are dissolved in a suitable solvent to a stock concentration of 100 µM.

-

Assay Procedure:

-

Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to a 96-well plate.

-

Add 10 µL of a solvent blank, a reference inhibitor (e.g., Meloxicam), or the test compound to the appropriate wells.

-

Incubate the plate for 5 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate for an additional 2 minutes at 25°C.

-

Add 50 µL of saturated stannous chloride solution to stop the reaction.

-

Add 50 µL of the colorimetric substrate solution and incubate for 15 minutes at 25°C.

-

-

Data Analysis: Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of inhibition for each compound and determine the IC50 values.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro PDE4B Inhibition Assay

This is a non-radioactive assay to determine the inhibitory effect of compounds on PDE4B.[5]

-

Enzyme and Substrate Preparation: Recombinant human PDE4B and cAMP are used.

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains Tris-HCl buffer, MgCl2, the test compound at various concentrations, and PDE4B enzyme.

-

The mixture is pre-incubated for 10 minutes at 37°C.

-

The reaction is initiated by the addition of cAMP.

-

The reaction is allowed to proceed for 20 minutes at 37°C.

-

The reaction is terminated by the addition of a stopping reagent.

-

The amount of AMP produced is determined using a suitable detection method (e.g., fluorescence polarization).

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[6]

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined from the dose-response curves.

Conclusion

While further direct experimental validation is required for this compound, the extensive research on the pyridazinone scaffold strongly suggests its potential as a multi-target therapeutic agent. The likely mechanisms of action, including inhibition of PDE4, COX-2, and MAO-B, position this compound as a promising candidate for further investigation in the fields of inflammatory diseases, oncology, and neurodegenerative disorders. The experimental protocols and comparative data presented in this guide provide a solid foundation for future preclinical and clinical development of this and related pyridazinone derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. sarpublication.com [sarpublication.com]

- 3. mdpi.com [mdpi.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Substituted Pyridazinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the search for new therapeutic agents.[1][3][4] The structural versatility of the pyridazinone scaffold allows for facile functionalization at various positions, enabling chemists to modulate its physicochemical properties and biological targets.[4] This has led to the development of compounds with applications across numerous disease areas, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[1][3][5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyridazinones, offering a technical resource for professionals in drug discovery and development.

Synthetic Strategies for Substituted Pyridazinones

The construction of the pyridazinone ring is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl-containing precursor with hydrazine or its derivatives.[2][6] Several robust methods have been established, each offering distinct advantages depending on the desired substitution pattern.

From γ-Keto Acids and Hydrazine (The Most Common Route)

The reaction between a γ-keto acid or its corresponding ester and hydrazine hydrate is the most widely employed method for synthesizing 4,5-dihydropyridazin-3(2H)-ones.[6][7] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable six-membered ring.[8]

General Reaction Scheme:

-

Step 1: Reaction of a substituted benzene with succinic anhydride via Friedel-Crafts acylation to yield a β-aroylpropionic acid (a γ-keto acid).[7]

-

Step 2: Cyclocondensation of the γ-keto acid with hydrazine hydrate, often under reflux in a solvent like ethanol, to give the 6-aryl-4,5-dihydropyridazin-3(2H)-one.[7][9]

From 2(3H)-Furanones

An alternative and efficient route involves the ring transformation of 2(3H)-furanone derivatives.[8] This method is particularly useful for synthesizing a variety of substituted pyridazinones.

General Reaction Scheme:

-

Step 1 (Ring Opening): Nucleophilic attack of hydrazine hydrate on the carbonyl group of the 2(3H)-furanone leads to the opening of the lactone ring, forming an open-chain hydrazide intermediate.[8]

-

Step 2 (Cyclization): The hydrazide intermediate undergoes intramolecular cyclization, typically promoted by heat or acid catalysis, to yield the pyridazinone derivative with the elimination of water.[8]

Other Synthetic Methods

-

From 1,2-Dicarbonyl Compounds: Condensation of compounds containing a carboxylic group and an active methylene group with 1,2-dicarbonyl compounds in the presence of hydrazine.[6]

-

From Maleic Anhydride Derivatives: Friedel-Crafts acylation of a substituted benzene with dimethyl maleic anhydride can lead to a lactol, which after reduction and treatment with hydrazine, yields a dihydropyridazinone.[6]

-

Domino Reactions: A one-pot synthesis involving domino hydrohydrazination and condensation of phenylhydrazine with 4-pentynoic acid in the presence of a catalyst like ZnCl2 has been developed.[7]

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Keto Acid

This protocol is a generalized procedure based on common literature methods.[7][9]

Materials:

-

β-Aroylpropionic acid (1.0 eq)

-

Hydrazine hydrate (80-99%) (1.2 - 1.5 eq)

-

Ethanol or Acetic Acid

-

Standard laboratory glassware for reflux

Procedure:

-

A mixture of the appropriate β-aroylpropionic acid (1.0 eq) and hydrazine hydrate (1.2 eq) is prepared in absolute ethanol.

-

The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled solution is poured into ice-cold water.

-

The solid product that precipitates is collected by vacuum filtration.

-

The crude solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of a Pyridazinone Derivative from a 2(3H)-Furanone

This protocol describes the conversion of a furanone to a pyridazinone, involving the isolation of the hydrazide intermediate.[8]

Step A: Synthesis of the Hydrazide Intermediate

-

Dissolve the 2(3H)-furanone derivative (1.0 eq) in absolute ethanol at room temperature.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirring solution.

-

Continue stirring at room temperature for 1-4 hours, monitoring the consumption of the furanone by TLC.

-

The hydrazide intermediate often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.

Step B: Cyclization to the Pyridazinone

-

Suspend the dried hydrazide intermediate from Step A in ethanol or acetic acid.

-

Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[8]

-

Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.[8]

-

Cool the reaction mixture. The pyridazinone derivative will precipitate.

-

Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.

Biological Activities and Therapeutic Potential

Substituted pyridazinones have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug development.

Cardiovascular Agents

Pyridazinone derivatives are well-known for their significant cardiovascular effects, particularly as vasodilators and antihypertensive agents.[5] Some act as direct-acting vasodilators, while others function as phosphodiesterase III (PDE-III) inhibitors, leading to positive inotropic effects useful in treating heart failure.[1][5]

| Compound/Series | Target/Assay | Activity Metric (IC50/ED50/% Inhibition) | Reference(s) |

| A dihydropyridazinone series (Compound 6) | Vasodilation (in vivo) | ED50 = 1.6 μmol/kg | [5] |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (Compound 9) | Vasodilation | IC50 = 0.051 μM | [5] |

| N,O-dibenzyl derivative (Compound 10) | Vasodilation | IC50 = 35.3 μM | [5] |

| Pyrrole-substituted aryl pyridazinones (Compounds 8a, 8b) | Antihypertensive (in vitro) | 48.8% and 44.2% inhibition of phenylephrine contraction, respectively | [5] |

| Bemoradan (l-isomer) | Cardiac PDE-III | Potent positive inotropic agent | [5] |

Anticancer Agents

In oncology, pyridazinones have emerged as potent inhibitors of key signaling proteins, particularly tyrosine kinases, which are often dysregulated in cancer.[5]

-

c-Met Inhibitors: A series of pyridazin-3-one derivatives with a morpholino-pyrimidine substitution were synthesized and showed excellent inhibitory activity against the c-Met enzyme, a tyrosine kinase involved in cell proliferation and metastasis.[10]

-

FGFR Inhibitors: Novel pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant tumor growth inhibition in xenograft models.[5]

-

BTK Inhibitors: Pyrazolo[3,4-d]pyridazinone derivatives have also been developed as highly potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[5]

| Compound/Series | Target | Activity Metric (IC50/TGI) | Reference(s) |

| Pyrazol-4-yl pyridazinone derivatives (10, 12a, 14a) | c-Met | Excellent enzyme and cell-based inhibitory activities | [5][10] |

| Pyrazolo[3,4-d]pyridazinone derivative (Compound 38) | FGFR | TGI = 91.6% at 50 mg/kg | [5] |

| Pyrazolo[3,4-d]pyridazinone derivative (Compound 37) | BTK | IC50 = 2.1 nM | [5] |

| Pyridazinone-based congeners (IXa–c) | VEGFR-2 | IC50 = 60.70–1800 nM | [11] |

Anti-inflammatory and Analgesic Agents

The pyridazinone core is an attractive scaffold for developing anti-inflammatory drugs with potentially low ulcerogenicity.[1][4] Their mechanisms often involve the inhibition of key inflammatory enzymes.

-

COX-2 Inhibitors: Vicinally disubstituted pyridazinones have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The compound ABT-963, for example, shows high selectivity and oral anti-inflammatory activity.[1]

-

PDE-4 Inhibitors: Heterocyclic-fused pyridazinones can act as phosphodiesterase-4 (PDE-4) inhibitors, which are effective anti-inflammatory agents.[1]

-

Marketed Drug: Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is marketed in Japan as an analgesic and anti-inflammatory drug.[1]

| Compound/Series | Target/Mechanism | Activity Metric/Note | Reference(s) |

| Emorfazone | Anti-inflammatory | Marketed drug | [1] |

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (1) | Analgesic | Seven times more potent than emorfazone | [1] |

| ABT-963 | COX-2 Inhibitor | Selective (COX-2/COX-1 ratio = 276:1), high oral activity in vivo | [1] |

| Heterocyclic-fused pyridazinones | PDE-4 Inhibitor | Reduced paw edema in mice | [1] |

Antimicrobial and Other Activities

The therapeutic potential of pyridazinones extends to various other areas:

-

Antimicrobial: Derivatives have shown promising activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.5–128 μg/mL.[11][12]

-

Anticonvulsant: Certain substituted pyridazinones have demonstrated significant anticonvulsant activity in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.[13]

-

Antisecretory & Antiulcer: Some pyridazinone analogs have been investigated for their gastric antiulcer and antisecretory properties.[14]

-

Herbicidal: Substituted pyridazinones like pyrazon are known to inhibit photosynthesis, accounting for their phytotoxicity and use as herbicides.[15]

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language illustrate key processes in the synthesis and mechanism of action of pyridazinones.

Caption: General synthetic workflow for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

References

- 1. sarpublication.com [sarpublication.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methylpyridazin-3(2H)-one: Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Identifier | Value |

| Chemical Name | 6-Bromo-2-methylpyridazin-3(2H)-one |

| CAS Number | 1123169-25-4[1] |

| Molecular Formula | C₅H₅BrN₂O[1] |

| Molecular Weight | 189.01 g/mol [1] |

| Physical Form | Solid |

Predicted Solubility Profile

Quantitative solubility data for this compound is not currently published. However, studies on similar pyridazinone derivatives, such as 6-phenyl-pyridazin-3(2H)-one (PPD), provide valuable insights into its likely solubility in various pharmaceutical solvents. The solubility of PPD has been determined using an isothermal technique across a temperature range of 298.2 K to 318.2 K.[2][3][4]

Based on the data for PPD, the solubility of this compound is expected to be low in aqueous media and significantly higher in organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO). The solubility is also anticipated to increase with rising temperatures.

Table 1: Mole Fraction Solubility (x_e) of the Analogous Compound 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (p = 0.1 MPa)

| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.25 x 10⁻⁶ | 8.98 x 10⁻⁶ | 1.09 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 2.98 x 10⁻³ | 3.52 x 10⁻³ | 4.16 x 10⁻³ | 4.69 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 4.98 x 10⁻³ | 5.81 x 10⁻³ | 6.59 x 10⁻³ | 7.40 x 10⁻³ | 8.22 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 8.12 x 10⁻³ | 9.45 x 10⁻³ | 1.09 x 10⁻² | 1.26 x 10⁻² | 1.44 x 10⁻² |

| 1-Butanol | 1.21 x 10⁻² | 1.40 x 10⁻² | 1.62 x 10⁻² | 1.86 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.25 x 10⁻² | 1.46 x 10⁻² | 1.69 x 10⁻² | 1.93 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol (EG) | 7.14 x 10⁻³ | 8.31 x 10⁻³ | 9.68 x 10⁻³ | 1.11 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 8.41 x 10⁻³ | 9.82 x 10⁻³ | 1.15 x 10⁻² | 1.32 x 10⁻² | 1.50 x 10⁻² |

| Polyethylene Glycol-400 (PEG-400) | 2.78 x 10⁻¹ | 3.12 x 10⁻¹ | 3.45 x 10⁻¹ | 3.79 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate (EA) | 4.89 x 10⁻² | 5.76 x 10⁻² | 6.58 x 10⁻² | 7.42 x 10⁻² | 8.10 x 10⁻² |

| Transcutol® | 2.31 x 10⁻¹ | 2.62 x 10⁻¹ | 2.93 x 10⁻¹ | 3.21 x 10⁻¹ | 3.46 x 10⁻¹ |

| Dimethyl Sulfoxide (DMSO) | 3.25 x 10⁻¹ | 3.61 x 10⁻¹ | 3.98 x 10⁻¹ | 4.34 x 10⁻¹ | 4.73 x 10⁻¹ |

Data extracted from studies on 6-phenyl-pyridazin-3(2H)-one for illustrative purposes.[5][6][7]

Stability Profile and Degradation Pathways

A formal stability study for this compound has not been identified in the literature. However, a comprehensive stability assessment should be conducted according to established guidelines for pharmaceutical compounds. This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Key Stability Aspects to Investigate:

-

Thermal Stability: Evaluation of degradation under elevated temperatures.

-

Photostability: Assessment of degradation upon exposure to light.

-

pH Stability: Determining stability across a range of pH values to simulate physiological conditions.

-

Oxidative Stability: Investigating the effect of oxidative stress on the compound.

Table 2: General Framework for Stability Testing

| Condition | Parameters | Purpose |

| Solid-State Thermal | 40°C, 50°C, 60°C with and without humidity | To assess intrinsic thermal stability. |

| Solution-State Thermal | Acidic, neutral, and basic solutions at elevated temperatures | To determine pH-dependent thermal degradation. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | To identify light-sensitive degradation. |

| Oxidative | Exposure to hydrogen peroxide or other oxidizing agents | To evaluate susceptibility to oxidation. |

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This protocol is adapted from established methods for pyridazinone derivatives.[2]

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: The vials are placed in a constant temperature water bath shaker and agitated for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn using a pre-heated or pre-cooled syringe and immediately filtered through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The mole fraction solubility is calculated from the measured concentration. The experiment is repeated at different temperatures to determine the temperature dependency of solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability-Indicating HPLC Method Development

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[8]

-

Forced Degradation Studies: The compound is subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products.

-

Chromatographic System Selection: A suitable HPLC column (e.g., C18) and mobile phase are selected to achieve adequate separation of the parent compound from its degradation products. Gradient elution is often employed to resolve complex mixtures.

-

Method Optimization: Parameters such as mobile phase composition, pH, gradient profile, flow rate, and column temperature are systematically optimized to ensure baseline separation of all relevant peaks.

-

Detection: A UV detector is commonly used. The detection wavelength should be selected to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Signaling Pathways and Biological Context

The pyridazinone scaffold is present in numerous compounds with a wide range of biological activities, including cardiovascular and anticancer effects.[9] Some pyridazinone derivatives act as phosphodiesterase (PDE) inhibitors, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).[9] This can result in smooth muscle relaxation and vasodilation. Other derivatives have been investigated as inhibitors of various kinases involved in cell signaling pathways, such as B-RAF.[9] The specific biological targets and signaling pathways for this compound have not been elucidated.

Caption: Generalized Signaling Pathways for Pyridazinone Derivatives.

Conclusion

While specific experimental data on the solubility and stability of this compound is not yet available, the information from closely related pyridazinone analogues provides a strong predictive foundation. The compound is anticipated to have low aqueous solubility and higher solubility in organic solvents like DMSO. A comprehensive stability assessment, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for its progression in research and development. The provided protocols offer a robust framework for undertaking these critical physicochemical characterizations.

References

- 1. 6-Bromo-2-methyl-3(2H)-pyridazinone - Amerigo Scientific [amerigoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones via Suzuki Coupling: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. The methodology centers on a two-step synthetic sequence: the N-methylation of 6-chloropyridazin-3(2H)-one followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl substituents. This protocol offers a robust and versatile route to access a library of these target compounds, which are valuable scaffolds in drug discovery programs. Detailed experimental procedures, a summary of representative yields, and a workflow diagram are provided to facilitate the practical application of this synthetic strategy.

Introduction

Pyridazin-3(2H)-one derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an aryl group at the C6-position and a methyl group at the N2-position can significantly modulate the pharmacological properties of this scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] This application note details a reliable method for the synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones, commencing with the N-methylation of 6-chloropyridazin-3(2H)-one, followed by a Suzuki coupling reaction with various arylboronic acids.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a similar substrate, 1-benzyl-6-chloro-5-piperidyl-(2H)-pyridazin-3-one, with various arylboronic acids under microwave-assisted conditions. This data provides an indication of the expected yields for the synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones.

| Arylboronic Acid | Product | Isolated Yield (%) |

| Phenylboronic acid | 6-Phenyl-2-methylpyridazin-3(2H)-one | 75 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-methylpyridazin-3(2H)-one | 82 |

| 3-Methoxyphenylboronic acid | 6-(3-Methoxyphenyl)-2-methylpyridazin-3(2H)-one | 78 |

| 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-2-methylpyridazin-3(2H)-one | 85 |

| 3-Thienylboronic acid | 6-(3-Thienyl)-2-methylpyridazin-3(2H)-one | 30 |

Note: The yields presented are based on the Suzuki coupling of a structurally related 6-chloropyridazinone derivative as reported in the literature and may vary for the 2-methyl analogue.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

This protocol describes the N-methylation of 6-chloropyridazin-3(2H)-one using dimethyl sulfate.

Materials:

-

6-chloropyridazin-3(2H)-one

-

Dimethyl sulfate (DMS) (Caution: Toxic and carcinogenic)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridazin-3(2H)-one (1.0 eq).

-

Add sodium bicarbonate (2.0 eq) and acetone (sufficient volume to ensure stirring).

-

Under a nitrogen atmosphere, begin stirring the suspension.

-

Slowly add dimethyl sulfate (2.0 eq) to the mixture via a dropping funnel.[3]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[3]

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the solid sodium bicarbonate and wash with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 6-chloro-2-methylpyridazin-3(2H)-one as a solid.

Protocol 2: Synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones via Suzuki Coupling

This protocol details the microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloro-2-methylpyridazin-3(2H)-one with an arylboronic acid.

Materials:

-

6-chloro-2-methylpyridazin-3(2H)-one

-

Arylboronic acid (e.g., phenylboronic acid)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Microwave reactor vials

-

Standard laboratory glassware for workup and purification

-

Microwave synthesizer

Procedure:

-

To a microwave reactor vial, add 6-chloro-2-methylpyridazin-3(2H)-one (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Seal the vial with a cap.

-

Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the vial via a syringe.

-

Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 135-140 °C) for a specified time (e.g., 30 minutes).[2][4]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methylpyridazin-3(2H)-one.

Mandatory Visualization

Caption: Synthetic workflow for 6-aryl-2-methylpyridazin-3(2H)-ones.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 6-Bromo-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed functionalization of 6-bromo-2-methylpyridazin-3(2H)-one, a versatile building block in medicinal chemistry. The following sections describe key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation, offering a robust platform for the synthesis of diverse pyridazinone derivatives.

General Workflow for Palladium-Catalyzed Functionalization

The general workflow for the palladium-catalyzed functionalization of this compound involves the coupling of the aryl bromide with a suitable reaction partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

Caption: General workflow for palladium-catalyzed functionalization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-methylpyridazin-3(2H)-ones

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1][2]

Experimental Protocol

A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (3.0 equiv) is prepared in a solvent mixture, for instance, of DME, ethanol, and water.[3] The reaction vessel is sealed and heated, often with microwave irradiation, until the starting material is consumed as monitored by TLC or LC-MS.[4] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 6-aryl-2-methylpyridazin-3(2H)-one.[3][4]

Representative Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/EtOH/H₂O | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |

| 4 | 2-Pyridinylboronic acid | Pd(OAc)₂ (4) / XPhos (8) | KF | THF | 90 | 16 | 75 |

Sonogashira Coupling: Synthesis of 6-Alkynyl-2-methylpyridazin-3(2H)-ones

The Sonogashira reaction enables the coupling of this compound with terminal alkynes to produce 6-alkynyl-2-methylpyridazin-3(2H)-ones, which are valuable intermediates in organic synthesis.[5][6]

Experimental Protocol

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent like DMF or THF, a palladium catalyst, for instance Pd(PPh₃)₂Cl₂ (0.03 equiv), a copper(I) co-catalyst such as CuI (0.05 equiv), and a base like triethylamine (2.5 equiv) are added. The reaction mixture is typically stirred at room or elevated temperature under an inert atmosphere until completion.[7][8] The reaction is then quenched, and the product is extracted. The crude product is purified by chromatography.

Representative Data

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 89 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA | THF | 60 | 12 | 82 |

| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Acetonitrile | 70 | 8 | 85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | K₂CO₃ | Dioxane | 90 | 10 | 78 |

Heck Coupling: Synthesis of 6-Alkenyl-2-methylpyridazin-3(2H)-ones

The Heck reaction provides a method for the synthesis of 6-alkenyl-2-methylpyridazin-3(2H)-ones by coupling this compound with various alkenes.[9][10]

Experimental Protocol

This compound (1.0 equiv) is combined with an alkene (1.5 equiv), a palladium catalyst, for example, Pd(OAc)₂ (0.02 equiv), a phosphine ligand like P(o-tol)₃ (0.04 equiv), and a base such as triethylamine (2.0 equiv) in an anhydrous solvent like DMF or NMP.[11][12] The mixture is heated in a sealed vessel until the reaction is complete. After cooling, the mixture is worked up by dilution with water and extraction with an organic solvent. The product is then purified by column chromatography.[11]

Representative Data

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 16 | 88 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 24 | 65 |

| 4 | Cyclohexene | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ | Toluene | 100 | 20 | 58 |

Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-methylpyridazin-3(2H)-ones